REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[O:15]CC=C)([CH3:4])([CH3:3])[CH3:2].[CH:19](OC(C)C)([CH3:21])[CH3:20]>>[CH2:21]([C:7]1[CH:8]=[C:9]([C:11]([CH3:12])([CH3:13])[CH3:14])[CH:10]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[C:6]=1[OH:15])[CH:19]=[CH2:20]
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Name
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2,4-di-tert-butylallyloxybenzene
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Quantity
|
10 g
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)OCC=C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
The ether phase is washed with 3 % sodium hydroxide
|
Type
|
CUSTOM
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Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the oil obtained (7.6 g)
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel 60 (eluent: 80/20 heptane/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |